Methanamine, N-1,3-dithiolan-2-ylidene-
Description
Conceptual Framework of Iminomethanamines and Exocyclic Ylidene Systems
The chemical behavior of N-1,3-dithiolan-2-ylidene methanamine is best understood through the dual lenses of iminomethanamine and exocyclic ylidene systems. Imines are characterized by a carbon-nitrogen double bond and are typically formed from the reaction of primary amines with aldehydes or ketones. youtube.com They serve as crucial intermediates in a vast array of organic transformations. The "iminomethanamine" nomenclature points to the core C=N structure substituted with a methyl group on the nitrogen atom.
The exocyclic nature of the double bond, where one of the participating atoms is part of a ring system, imparts specific conformational and reactivity traits to the molecule. Five-membered heterocycles with an exocyclic double bond are valuable substrates in various chemical reactions due to their inherent functionalization and the electrophilic nature of the conjugated double bond. researchgate.net In the context of the 1,3-dithiolane (B1216140) ring, the ylidene group significantly influences the electron distribution and geometry of the heterocyclic system.
Historical Development and Evolution of 1,3-Dithiolane-2-ylidene Chemistry
The chemistry of 1,3-dithiolanes has its roots in the broader field of thioacetal chemistry. Initially, 1,3-dithiolanes, and their six-membered counterparts, 1,3-dithianes, were widely recognized for their utility as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. asianpubs.org This protective strategy became a cornerstone of multi-step organic synthesis.
A significant evolution in dithiolane chemistry was the development of their use as acyl anion equivalents, a concept pioneered in the Corey-Seebach reaction involving 1,3-dithianes. britannica.com This opened up new avenues for carbon-carbon bond formation. The exploration of 2-ylidene-1,3-dithiolanes represents a further diversification of this chemistry. The synthesis of these compounds, often from disodium (B8443419) alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes, has been a subject of methodological development. researchgate.net
The synthesis of 2-imino-1,3-dithiolanes, the parent class for N-1,3-dithiolan-2-ylidene methanamine, has been achieved through various routes, including the reaction of allyl chloride, primary amines, and carbon disulfide in the presence of an electrophile like iodine. researchgate.nettandfonline.com These synthetic advancements have made the N-1,3-dithiolan-2-ylidene methanamine core more accessible for further study and application.
Academic Significance and Research Potential of the N-1,3-Dithiolan-2-ylidene Methanamine Core in Organic Synthesis and Beyond
The academic significance of the N-1,3-dithiolan-2-ylidene methanamine core lies in its potential as a versatile building block in organic synthesis. The presence of multiple functional groups—the imine, the thioacetal, and the heterocyclic ring—offers numerous sites for chemical modification. For instance, the imine functionality can undergo hydrolysis, reduction, or addition reactions, while the dithiolane ring can be manipulated under specific conditions.
Derivatives of 2-imino-1,3-dithiolane have received considerable attention due to their wide range of applications and diverse biological activities. researchgate.nettandfonline.com Sulfur-containing heterocycles are prevalent in many medicinally important compounds, exhibiting a broad spectrum of biological effects. While specific studies on N-1,3-dithiolan-2-ylidene methanamine are not extensively documented, the research on analogous structures suggests potential for this core in the development of novel bioactive molecules. researchgate.net
Furthermore, the unique electronic properties of the 2-ylidene-1,3-dithiolane fragment make it a component of interest in materials science, particularly in the synthesis of charge-transfer complexes and materials for optical data storage. researchgate.net The continued exploration of the synthesis and reactivity of N-1,3-dithiolan-2-ylidene methanamine and its derivatives is poised to uncover new applications in both organic synthesis and materials chemistry.
Detailed Research Findings
While specific data for "Methanamine, N-1,3-dithiolan-2-ylidene-" is scarce, the following tables present representative spectroscopic data for closely related N-substituted 2-imino-1,3-dithiolane derivatives, providing insight into the expected spectral characteristics of this class of compounds.
Table 1: Representative ¹H NMR Spectroscopic Data of N-Substituted 2-Imino-1,3-dithiolane Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4-(Iodomethyl)-N-propyl-1,3-dithiolan-2-imine | CDCl₃ | 0.94 (t, 3H), 1.62-1.71 (m, 2H), 3.14 (t, 2H), 3.33-3.37 (m, 1H), 3.59-3.63 (m, 1H), 3.70-3.74 (m, 1H), 4.29-4.34 (m, 1H) |
| N-Butyl-4-(iodomethyl)-1,3-dithiolan-2-imine | CDCl₃ | 0.94 (t, 3H), 1.37-1.46 (m, 2H), 1.58-1.65 (m, 2H), 3.17 (t, 2H), 3.33-3.37 (m, 1H), 3.59-3.63 (m, 1H), 3.70-3.74 (m, 1H), 4.29-4.34 (m, 1H) |
| N-Benzyl-4-(iodomethyl)-1,3-dithiolan-2-imine | CDCl₃ | 3.32-3.36 (m, 1H), 3.57-3.61 (m, 1H), 3.69-3.73 (m, 1H), 4.28-4.33 (m, 1H), 4.41 (s, 2H), 7.27-7.39 (m, 5H) |
Data synthesized from Safa, K. D., & Alyari, M. (2016). Synthesis of 2-imino-1,3-dithiolanes containing trimethylsilylethynylthiolato groups. Journal of Sulfur Chemistry, 37(3), 340–348.
Table 2: Representative ¹³C NMR Spectroscopic Data of N-Substituted 2-Imino-1,3-dithiolane Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-(Iodomethyl)-N-propyl-1,3-dithiolan-2-imine | CDCl₃ | 11.45, 23.32, 36.81, 48.09, 51.52, 168.01 |
| N-Butyl-4-(iodomethyl)-1,3-dithiolan-2-imine | CDCl₃ | 13.78, 20.21, 32.12, 36.81, 48.07, 49.37, 168.03 |
| N-Benzyl-4-(iodomethyl)-1,3-dithiolan-2-imine | CDCl₃ | 36.78, 48.17, 52.33, 127.81, 128.01, 128.84, 137.45, 168.73 |
Data synthesized from Safa, K. D., & Alyari, M. (2016). Synthesis of 2-imino-1,3-dithiolanes containing trimethylsilylethynylthiolato groups. Journal of Sulfur Chemistry, 37(3), 340–348.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1,3-dithiolan-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-5-4-6-2-3-7-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNUKSODUKBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1SCCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342667 | |
| Record name | Methanamine, N-1,3-dithiolan-2-ylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-99-5 | |
| Record name | Methanamine, N-1,3-dithiolan-2-ylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1,3 Dithiolan 2 Ylidene Methanamine and Its Structural Analogs
Direct Synthetic Routes to N-1,3-Dithiolan-2-ylidene Methanamine
The most direct approaches to the parent compound, N-1,3-dithiolan-2-ylidene methanamine, involve the formation of the exocyclic carbon-nitrogen double bond through condensation reactions.
Condensation Reactions with 1,3-Dithiolane-2-ylidene Precursors and Methanamine
A primary strategy for the synthesis of N-1,3-dithiolan-2-ylidene methanamine involves a multi-step, one-pot reaction starting from methanamine, carbon disulfide, and a 1,2-dihaloethane. This approach is analogous to procedures developed for related hydrazide derivatives. The reaction proceeds through the initial formation of a dithiocarbamate (B8719985) from methanamine and carbon disulfide in the presence of a base, such as potassium hydroxide. This intermediate is then alkylated with a 1,2-dihaloalkane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane, which undergoes an intramolecular cyclization to form the 1,3-dithiolane (B1216140) ring and establish the exocyclic C=N bond.
The proposed reaction mechanism begins with the nucleophilic attack of methanamine on carbon disulfide to generate a methyl dithiocarbamic acid intermediate, which is deprotonated by the base. The resulting dithiocarbamate anion then acts as a nucleophile, reacting with 1,2-dibromoethane in a sequential alkylation process to yield the final cyclized product.
Synthesis of Substituted N-1,3-Dithiolan-2-ylidene Methanamine Derivatives
The synthesis of substituted analogs can be achieved by either pre-functionalizing the starting materials or by modifying a pre-formed N-1,3-dithiolan-2-ylidene system. These methods allow for the introduction of a wide range of functional groups on both the dithiolane ring and the methanamine moiety.
Construction of the 1,3-Dithiolane Ring System
The 1,3-dithiolane ring is a common protective group for carbonyl compounds and its construction is well-established. The most prevalent method involves the acid-catalyzed condensation of an aldehyde or ketone with 1,2-ethanedithiol (B43112). For the synthesis of 2-ylidene derivatives, a common precursor is carbon disulfide, which can react with active methylene (B1212753) compounds to form a dithiolate intermediate. This intermediate is then treated with a 1,2-dihaloalkane to construct the dithiolane ring.
Convenient procedures have been developed for synthesizing 2-ylidene-1,3-dithiolanes from disodium (B8443419) alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes, achieving yields of 80–94%. researchgate.net A one-pot synthesis involving the reaction of carbon disulfide with active methylene compounds in the presence of a base, followed by the addition of 1,2-dichloroalkanes, is also an effective strategy. researchgate.net
Table 1: Examples of 1,3-Dithiolane Ring Construction Methods
| Starting Materials | Reagents | Product Type | Reference |
| Aldehyde/Ketone, 1,2-Ethanedithiol | Acid Catalyst (e.g., p-TsOH, Lewis Acids) | 2-Substituted-1,3-dithiolane | acs.org |
| Disodium alk-1-ene-1,1-dithiolates, 1,2-Dichloroalkanes | - | 2-Ylidene-1,3-dithiolanes | researchgate.net |
| Active Methylene Compound, Carbon Disulfide, 1,2-Dichloroalkane | Base (e.g., Sodium Ethylate) | 2-Ylidene-1,3-dithiolanes | researchgate.net |
Functionalization of the Methanamine Moiety in N-1,3-Dithiolan-2-ylidene Systems
Functionalization of the methanamine portion of the molecule is typically achieved by employing substituted primary amines in the synthetic strategies described above. A variety of primary amines, including alkylamines, benzylamines, and cyclohexylamines, can be used in one-pot syntheses with carbon disulfide and an appropriate electrophile to generate a diverse library of N-substituted 2-imino-1,3-dithiolanes. koreascience.kr
Post-synthesis functionalization of the N-H bond in a parent N-1,3-dithiolan-2-ylidene amine, while less documented, could theoretically be achieved through standard N-alkylation or N-acylation protocols, provided the starting material is accessible. This would involve reaction with alkyl halides or acyl chlorides in the presence of a non-nucleophilic base to introduce further diversity at the nitrogen atom.
Tandem Reactions and Ring Transformation Strategies for Dithiolane-Ylidene-Amine Conjugates
Tandem, or domino, reactions offer an efficient pathway to complex molecules from simple starting materials in a single operation. The synthesis of N-substituted 2-imino-1,3-dithiolanes from a primary amine, carbon disulfide, and an electrophile like allyl chloride with iodine is a prime example of a tandem process. koreascience.kr This reaction proceeds through the formation of an S-allyl dithiocarbamate intermediate, which then undergoes an iodine-mediated iodocyclization to form the 2-imino-1,3-dithiolane ring system.
It is important to note that the choice of reactants is crucial, as alternative tandem pathways can occur. For instance, the reaction of 2-acetylmethylene-1,3-dithiolanes with primary amines under heating does not yield the expected N-substituted product but instead results in a tandem reaction involving the fragmentation of the dithiolane ring to produce functionalized thioamides. archive.org This highlights a potential limitation and an alternative reaction pathway for certain 1,3-dithiolane-2-ylidene precursors.
Table 2: Tandem Reaction Outcomes with Dithiolane Precursors
| Dithiolane Precursor | Reagents | Outcome | Reference |
| Dithiocarbamate from Primary Amine and CS₂ | Allyl Halide, Iodine | Tandem Cyclization to N-Substituted 2-Imino-1,3-dithiolane | koreascience.kr |
| 2-Acetylmethylene-1,3-dithiolane | Primary Amine, Heat (DMSO) | Tandem Ring Fragmentation to Functionalized Thioamide | archive.org |
Advanced Synthetic Techniques for Analog Preparation
To enhance reaction efficiency, reduce waste, and access novel chemical space, advanced synthetic techniques are being applied to the synthesis of heterocyclic compounds. For the preparation of N-1,3-dithiolan-2-ylidene methanamine analogs, methods such as microwave-assisted synthesis and continuous flow chemistry present significant advantages over conventional batch processing.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of various nitrogen- and sulfur-containing heterocycles. semanticscholar.orgchim.it The one-pot, multi-component synthesis of thiazolidinones and related structures has been successfully performed under microwave irradiation, suggesting this technology could be effectively applied to the synthesis of 2-imino-1,3-dithiolanes, potentially leading to shorter reaction times and cleaner reaction profiles. researchgate.netjocpr.com
Continuous flow chemistry offers benefits in terms of safety, scalability, and process control. The synthesis of heterocyclic compounds, including those involving reactive intermediates, can be performed more safely and efficiently in flow reactors. durham.ac.uk This methodology would be particularly advantageous for large-scale production and for reactions that are highly exothermic or involve hazardous reagents, providing a platform for the rapid generation of a library of substituted N-1,3-dithiolan-2-ylidene methanamine derivatives.
Transition Metal-Catalyzed Approaches Relevant to N-Substituted Dithiolane-Ylidene Systems
Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen (C-N) bonds, which is central to the synthesis of N-substituted dithiolane-ylidene systems. snnu.edu.cnresearchgate.net Catalysts based on palladium, copper, and rhodium have been instrumental in developing efficient synthetic routes. nih.govacs.orgresearchgate.net
Palladium-Catalyzed Synthesis: Palladium complexes are well-known for their efficacy in C-N cross-coupling reactions. mdpi.com In the context of dithiolane-ylidene systems, palladium catalysis can be applied to the amination of ketene (B1206846) dithioacetal precursors. While direct palladium-catalyzed synthesis of the title compound is not extensively documented, analogous transformations on similar substrates highlight the potential of this approach. For instance, palladium-catalyzed amination of vinyl halides or triflates provides a general route to enamines, which are structurally related to the target scaffold. nih.gov The choice of phosphine (B1218219) ligands is often crucial for achieving high yields and selectivity in these reactions. acs.org
Copper-Catalyzed Synthesis: Copper-catalyzed C-N coupling reactions have emerged as a cost-effective and versatile alternative to palladium-based systems. researchgate.netnih.gov These reactions are particularly useful for coupling amines with various partners. The synthesis of N-substituted dithiolane-ylidene structures can be envisioned through the copper-catalyzed reaction of a suitable amine with a 2-halodithiolane derivative or by the addition of an amine to a ketene dithioacetal precursor. The use of diamine ligands has been shown to facilitate these couplings under milder conditions. nih.gov Copper catalysts have also been employed in cascade reactions for the direct conversion of alkynes into complex nitrogen-containing heterocycles. nih.gov
Rhodium-Catalyzed Approaches: Rhodium catalysts are renowned for their ability to mediate carbene and nitrene transfer reactions. snnu.edu.cnresearchgate.net Rhodium(II) complexes, in particular, can catalyze the decomposition of diazo compounds to form rhodium carbenes, which can then undergo a variety of transformations. mdpi.comresearchgate.net For the synthesis of N-substituted dithiolane-ylidene systems, a potential rhodium-catalyzed approach could involve the reaction of a rhodium carbene with a sulfur-containing ylide, followed by rearrangement. Furthermore, rhodium catalysts are effective in various cyclization reactions, which could be adapted to construct the dithiolane ring system with the desired exocyclic double bond. rsc.orgnih.gov
Table 1: Overview of Relevant Transition Metal-Catalyzed Reactions
| Catalyst Type | General Reaction | Relevance to Dithiolane-Ylidene Systems | Key Features |
|---|---|---|---|
| Palladium | C-N cross-coupling (e.g., Buchwald-Hartwig amination) | Synthesis of N-alkenyl systems from alkenyl halides. | Wide substrate scope, high efficiency, ligand-dependent. acs.orgnih.gov |
| Copper | C-N cross-coupling (e.g., Ullmann condensation, Goldberg reaction) | Amination of vinyl systems and heterocycles. | Cost-effective, mild reaction conditions with appropriate ligands. researchgate.netnih.govresearchgate.net |
| Rhodium | Carbene/nitrene transfer, cyclization reactions | Formation of C=C bonds and heterocycles via carbene intermediates. | Catalyst-controlled selectivity, useful for complex ring systems. mdpi.comresearchgate.netnih.gov |
Stereoselective Synthesis and Chiral Induction in Dithiolane-Ylidene-Methanamine Scaffolds
The introduction of chirality into dithiolane-ylidene-methanamine scaffolds is of significant interest, as stereoisomers of bioactive molecules often exhibit different pharmacological profiles. nih.govunipv.itmdpi.com Asymmetric synthesis in this context can be approached by using chiral catalysts, chiral auxiliaries, or by resolving racemic mixtures.
The 1,3-dithiolane ring is a privileged scaffold in medicinal chemistry, and when substituted, it can possess a chiral center, necessitating the separation and characterization of its stereoisomers. nih.govunipv.itmdpi.com The resolution of chiral 1,3-dithiolane derivatives can be achieved using techniques like enantioselective HPLC. nih.govmdpi.com Once resolved, the absolute configuration of the enantiomers can be determined by methods such as X-ray diffraction analysis of a suitable derivative. nih.govmdpi.com
For the asymmetric synthesis of these scaffolds, several strategies can be considered. One approach involves the use of chiral catalysts in the key bond-forming steps. For instance, asymmetric versions of transition metal-catalyzed C-N coupling reactions could be employed, using chiral ligands to induce enantioselectivity. rsc.orgnih.gov Asymmetric cyclopropanation and other C-C bond-forming reactions promoted by chiral catalysts are also well-established methods that could be adapted to construct chiral dithiolane precursors. mdpi.com
Another strategy is the use of chiral acetal (B89532) templates derived from C2-symmetric diols. These templates can direct the stereochemical outcome of subsequent reactions, allowing for the formation of optically active products. acs.org While direct application to N-1,3-dithiolan-2-ylidene methanamine is not widely reported, the principles of absolute asymmetric synthesis, where chirality is generated from a prochiral substrate without an external chiral source, represent a frontier in this field. mdpi.com
Green Chemistry Considerations in the Synthesis of N-1,3-Dithiolan-2-ylidene Methanamine Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com For the synthesis of N-1,3-dithiolan-2-ylidene methanamine and its derivatives, several green chemistry aspects can be considered.
Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. jocpr.com Addition and cycloaddition reactions are inherently atom-economical. In the synthesis of the dithiolane ring, the condensation of a carbonyl compound with 1,2-ethanedithiol is a common method. tandfonline.comorganic-chemistry.org While this reaction is efficient, it generates water as a byproduct, lowering its atom economy. Catalytic approaches that minimize the use of stoichiometric reagents are generally preferred.
Solvent Selection: Many traditional organic reactions employ volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives. researchgate.net Research into the synthesis of 1,3-dithiolanes has explored solvent-free conditions, often involving grinding reactants at room temperature or using microwave irradiation, which can significantly reduce reaction times and energy consumption. researchgate.netresearchgate.netresearchgate.net When a solvent is necessary, greener options like water or recyclable solvents such as glycerol (B35011) are being investigated. tandfonline.comorganic-chemistry.org
Table 2: Comparison of Synthetic Methods for 1,3-Dithiolane Formation based on Green Chemistry Principles
| Method | Catalyst / Reagent | Solvent | Key Green Advantages | Reference |
|---|---|---|---|---|
| Conventional | p-TsOH, SOCl₂ | Benzene (B151609), Dichloromethane | - | tandfonline.com |
| Improved Catalytic | Tungstate Sulfuric Acid | Solvent-free | Recyclable catalyst, high yields, short reaction times, simple work-up. | researchgate.net |
| Lewis Acid | SnCl₂·2H₂O | Solvent-free | Mild, efficient, avoids strong Brønsted acids. | researchgate.net |
| Heterogeneous | Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) | Solvent-free | Extremely efficient, reusable catalyst, room temperature. | organic-chemistry.org |
Reaction Mechanisms and Chemical Transformations of N 1,3 Dithiolan 2 Ylidene Methanamine Systems
Reactivity of the Exocyclic C=N Double Bond in N-1,3-Dithiolan-2-ylidene Methanamine
The exocyclic C=N double bond in N-1,3-dithiolan-2-ylidene methanamine is a focal point of its reactivity. The presence of both sulfur and nitrogen atoms attached to one of the carbons of the double bond system creates a polarized "push-pull" electronic environment. This polarization renders the iminomethanamine carbon electrophilic and the terminal carbon of the ylidene group nucleophilic, thereby defining its reaction patterns with both nucleophiles and electrophiles.
Nucleophilic Additions and Substitutions at the Iminomethanamine Carbon
The carbon atom of the C=N double bond, which is also part of the dithiolane ring, exhibits significant electrophilic character. This is due to the electron-withdrawing nature of the two adjacent sulfur atoms and the nitrogen atom. Consequently, this position is susceptible to attack by nucleophiles.
In analogous systems, such as nitroketene N,S-acetals, the carbon atom flanked by heteroatoms is readily attacked by nucleophiles. nih.gov This often proceeds via a vinylic substitution mechanism, where a suitable leaving group on the nitrogen or sulfur atoms is displaced. For N-1,3-dithiolan-2-ylidene methanamine, nucleophilic attack at the iminomethanamine carbon can lead to addition products, or if a suitable leaving group is present on the nitrogen, substitution products. The general mechanism for nucleophilic addition is depicted below:
Table 1: Examples of Nucleophilic Reactions on Related Ketene (B1206846) N,S-Acetals This table is illustrative and based on the reactivity of analogous compounds.
| Nucleophile | Substrate Analogue | Product Type | Reference |
| Amines | Nitroketene N,S-acetal | Vinylic substitution | nih.gov |
| Alcohols | Ketene dithioacetal | Addition | researchgate.net |
| Thiols | Activated ketene N,S-acetal | Substitution | nih.gov |
Electrophilic Attack Patterns on the Ylidene System
The exocyclic carbon atom of the C=N double bond possesses nucleophilic character due to the electron-donating effect of the nitrogen atom through resonance. This makes it a target for electrophilic attack. Protonation or alkylation at this site would generate a stabilized carbocation, with the positive charge delocalized onto the nitrogen and sulfur atoms.
The reactivity of the ylidene system towards electrophiles is a key feature of ketene N,S-acetals, which are structurally related to N-1,3-dithiolan-2-ylidene methanamine. researchgate.net In these systems, the β-carbon of the double bond is the primary site of electrophilic attack.
Rearrangement Pathways and Isomerization Processes
Derivatives of N-1,3-dithiolan-2-ylidene methanamine can undergo various rearrangement and isomerization reactions, driven by thermal or catalytic conditions. One of the notable transformations is the thermal ring-isomerization of 2-substituted imino-1,3-dithiolanes. For instance, 2-(methylimino)-1,3-dithiolane has been shown to isomerize to 3-methyl-1,3-thiazolidine-2-thione at elevated temperatures. oup.com This rearrangement likely proceeds through a mechanism involving the cleavage of a C-S bond followed by intramolecular cyclization.
Furthermore, the exocyclic C=N double bond can potentially undergo E/Z isomerization. The barrier to this isomerization would depend on the substituents on the nitrogen atom and the ylidene carbon. For many imine systems, this process can be facilitated by acid or base catalysis, or by photochemical irradiation.
Cycloaddition Chemistry Involving the 1,3-Dithiolan-2-ylidene Moiety
The exocyclic double bond of the 1,3-dithiolan-2-ylidene moiety can participate in cycloaddition reactions, acting as a 2π component. The electronic nature of this double bond, being electron-rich, suggests it would react readily with electron-deficient dienophiles or dipolarophiles.
In a related system, trans-2-methylene-1,3-dithiolane 1,3-dioxide has been shown to undergo highly diastereoselective 1,3-dipolar cycloaddition reactions with 3-oxidopyridinium betaines. rsc.org This highlights the potential of the exocyclic double bond in N-1,3-dithiolan-2-ylidene methanamine derivatives to participate in [3+2] cycloadditions with various 1,3-dipoles, such as nitrones and azomethine ylides, to form five-membered heterocyclic rings.
Additionally, photochemical [2+2] cycloadditions are a plausible reaction pathway. rsc.orgnih.gov Upon photochemical activation, the exocyclic double bond could react with alkenes or other unsaturated systems to form cyclobutane (B1203170) derivatives.
Fragmentation and Ring-Opening Mechanisms of the Dithiolane System in N-1,3-Dithiolan-2-ylidene Methanamine Derivatives
The 1,3-dithiolane (B1216140) ring, while generally stable, can undergo fragmentation and ring-opening under specific conditions. Base-mediated fragmentation is a known reaction for 1,3-dithiolanes. Treatment with a strong base can lead to deprotonation at the C2 position, followed by ring fragmentation to generate a dithiocarboxylate anion and ethylene (B1197577) gas. acs.org For N-1,3-dithiolan-2-ylidene methanamine derivatives, a similar fragmentation pathway could be envisioned, potentially leading to the formation of thioamides.
In a related study, 2-acetylmethylene-1,3-dithiolanes were found to undergo fragmentation of the dithiolane ring in the presence of amines upon heating, providing a route to functionalized thioamides. lnu.edu.cn This reaction proceeds through a tandem mechanism involving amine addition, C-S bond cleavage, and subsequent transformations.
Acid-catalyzed ring-opening is another important reaction of the dithiolane system. This is a common method for the deprotection of carbonyl groups protected as dithioacetals. organic-chemistry.org In the context of N-1,3-dithiolan-2-ylidene methanamine, acidic conditions could lead to hydrolysis of the dithioacetal moiety, ultimately yielding a carbonyl compound.
Table 2: Conditions for Ring-Opening and Fragmentation of Dithiolane Derivatives
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Base-Mediated Fragmentation | Strong base (e.g., LiHMDS) | Dithiocarboxylates | acs.org |
| Amine-Induced Fragmentation | Primary amines, heat | Functionalized thioamides | lnu.edu.cn |
| Acid-Catalyzed Ring-Opening | Acid (e.g., PPA), water | Carbonyl compounds | asianpubs.org |
Intermolecular Interactions Governing Reactivity in N-1,3-Dithiolan-2-ylidene Methanamine Systems
The reactivity of N-1,3-dithiolan-2-ylidene methanamine systems can be influenced by intermolecular interactions in both the solution and solid states. Hydrogen bonding, where applicable, can play a significant role. If the methanamine nitrogen is substituted with a hydrogen atom, it can act as a hydrogen bond donor, while the imine nitrogen can act as a hydrogen bond acceptor. These interactions can influence the conformation of the molecule and the accessibility of its reactive sites to incoming reagents.
In the solid state, the crystal packing is determined by a combination of van der Waals forces and, if present, hydrogen bonds. The arrangement of molecules in the crystal lattice can dictate the feasibility and stereochemical outcome of solid-state reactions. While specific studies on the influence of intermolecular interactions on the reactivity of the title compound are limited, crystallographic studies on related N-1,3-dithiolan-2-ylidene derivatives have provided insights into their packing structures, which are often stabilized by C-H···S and C-H···π interactions. These weak interactions collectively influence the supramolecular architecture and can potentially modulate the reactivity of the system.
Spectroscopic Characterization and Structural Elucidation of N 1,3 Dithiolan 2 Ylidene Methanamine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of N-1,3-dithiolan-2-ylidene derivatives in solution. 1H and 13C NMR spectra provide definitive confirmation of the molecular framework. researchgate.net For instance, in various analogs, the methylene (B1212753) protons of the 1,3-dithiolane (B1216140) ring typically appear as multiplets in the 1H NMR spectrum. nih.govmdpi.com
A significant finding from NMR studies is the evidence of restricted rotation around amide or similar bonds in certain analogs, leading to the existence of s-E/s-Z isomers in solution. mdpi.com This is observed as two distinct sets of signals for protons near the bond with restricted rotation, such as those of the COCH2 and NH groups. mdpi.com The formation of the dithiolane moiety is specifically confirmed by 1H NMR resonances for the methylene protons, which have been observed in regions such as 3.49–3.54 ppm and 3.59–3.72 ppm for different isomers. mdpi.com
| Analog Compound | Proton (Group) | 1H NMR Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| N-[(E,Z)-1,3-Diphenylprop-2-enylidene]-N′-(1,3-dithiolan-2-ylidene)hydrazine nih.gov | CH2 (dithiolane) | 3.460 (m), 3.521 (m) | CDCl3 |
| N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide mdpi.com | CH2 (dithiolane) | 3.49–3.54, 3.59–3.72 | DMSO |
| 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamides researchgate.net | Alkyl & Amide Protons | 1.42–4.67 (alkyl), 7.20–7.50 (amide) | Not Specified |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography provides unambiguous insight into the three-dimensional structure of these compounds in the solid state, revealing precise details about molecular geometry, conformation, and intermolecular interactions.
X-ray diffraction studies on various N-1,3-dithiolan-2-ylidene analogs have shown that the bond lengths and angles are generally within normal ranges. nih.gov A key structural feature is the conformation of the five-membered 1,3-dithiolane ring. This ring is not planar and typically adopts either an envelope or a half-chair conformation. nih.govnih.govnih.govnih.gov
In the envelope conformation, one of the carbon atoms deviates from the plane formed by the other four atoms. nih.gov In the half-chair conformation, a pseudo-twofold axis can be identified. nih.govnih.gov The degree of non-planarity is quantified by the total puckering amplitude (QT), with reported values such as 0.456 (3) Å and 0.460 (1) Å for different analogs. nih.govnih.gov In some crystal structures, the carbon atoms of the dithiolane ring are disordered over two positions, indicating some degree of conformational flexibility even in the solid state. nih.govnih.gov
| Analog Compound | Crystal System | Unit Cell Parameters | Dithiolane Ring Conformation |
|---|---|---|---|
| N-[(E,Z)-1,3-Diphenylprop-2-enylidene]-N′-(1,3-dithiolan-2-ylidene)hydrazine nih.gov | Orthorhombic | a = 30.9008 Å, b = 5.7352 Å, c = 9.1499 Å | Envelope |
| Dimethyl[(E)-(2-nitromethylidene-1,3-dithiolan-4-yl)methyl]amine nih.gov | Orthorhombic | a = 5.927 Å, b = 11.241 Å, c = 14.90 Å | Half-chair |
| 3-(1,3-Dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dione nih.gov | Monoclinic | a = 5.7708 Å, b = 12.033 Å, c = 9.624 Å, β = 101.094° | Disordered |
| (E)-2-(1,3-Dithiolan-2-ylidene)hydrazinylidenemethyl 3-fluorobenzoate (B1230327) nih.gov | Not Specified | Not Specified | Half-chair |
Hydrogen bonds of the types C–H···O, C–H···N, and C–H···S are frequently identified, linking molecules into chains or more complex three-dimensional networks. nih.govnih.govnih.govnih.govresearchgate.net Furthermore, C–H···π interactions, where a C-H bond interacts with an aromatic ring, contribute to the crystal stability. nih.gov In structures containing multiple aromatic rings, π–π stacking interactions are also observed. nih.gov Additionally, short S···S contacts have been reported, indicating the role of sulfur atoms in directing the crystal packing. researchgate.net
| Interaction Type | Observed in Analog(s) | Significance |
|---|---|---|
| C–H···O | Dimethyl[(E)-(2-nitromethylidene-1,3-dithiolan-4-yl)methyl]amine nih.gov, Diisopropyl (1,3-dithiolan-2-ylidene)malonate researchgate.net | Stabilizes crystal packing, often forming molecular chains. |
| C–H···N | Dimethyl[(E)-(2-nitromethylidene-1,3-dithiolan-4-yl)methyl]amine nih.gov | Contributes to the hydrogen-bonding network. |
| C–H···S | N-[(E,Z)-1,3-Diphenylprop-2-enylidene]-N′-(1,3-dithiolan-2-ylidene)hydrazine nih.gov | Links molecules into a framework. |
| C–H···π | N-[(E,Z)-1,3-Diphenylprop-2-enylidene]-N′-(1,3-dithiolan-2-ylidene)hydrazine nih.gov | Stabilizes packing through interactions with aromatic systems. |
| π–π Stacking | (E)-2-(1,3-Dithiolan-2-ylidene)hydrazinylidenemethyl 3-fluorobenzoate nih.gov | Important for structures with multiple aromatic rings. |
| S···S Contacts | Diisopropyl (1,3-dithiolan-2-ylidene)malonate researchgate.net | Short intermolecular contacts indicating sulfur-sulfur interactions. |
The combination of NMR and X-ray crystallographic data reveals insights into the conformational dynamics of these molecules. The dithiolane ring itself possesses inherent flexibility, adopting low-energy envelope or half-chair conformations. nih.govnih.gov The observation of atomic disorder in some crystal structures further underscores this flexibility. nih.gov
Beyond the ring's flexibility, studies on certain analogs have highlighted restricted rotation around the exocyclic C=N or adjacent single bonds (e.g., an amide C-N bond). mdpi.com This restricted rotation can be significant enough to allow for the observation of distinct s-E/s-Z isomers in solution by NMR spectroscopy, indicating a notable energy barrier to interconversion. mdpi.com In the solid state, the molecule adopts one of these stable conformations, which is then "locked" into the crystal lattice. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a valuable method for identifying functional groups and confirming the structural integrity of N-1,3-dithiolan-2-ylidene derivatives. The IR spectra of analogs provide characteristic absorption bands that correspond to specific bond vibrations.
For example, in derivatives containing cyano groups, strong absorption bands are observed in the region of 2192–2208 cm⁻¹ due to the C≡N stretching vibrations. researchgate.net The stretching vibration of the central C=C double bond of the ylidene group gives rise to a strong band between 1457–1461 cm⁻¹. researchgate.net Amide groups, when present, also show characteristic absorption bands. researchgate.net
| Functional Group | Vibrational Mode | Characteristic IR Absorption (cm-1) |
|---|---|---|
| Cyano (C≡N) researchgate.net | Stretching | 2192–2208 |
| Alkene (C=C) researchgate.net | Stretching | 1457–1461 |
| Amide (CONH2) researchgate.net | Stretching/Bending | Typical amide I and II bands |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Studies
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of N-1,3-dithiolan-2-ylidene compounds. Electron ionization (EI) mass spectra of various analogs typically show the molecular ion peak [M]+, confirming the identity of the synthesized compound. researchgate.net
Beyond simple confirmation, mass spectrometry is instrumental in studying the fragmentation patterns of these molecules, which provides further structural proof. The 1,3-dithiolane ring is susceptible to specific fragmentation pathways. Studies have shown that the ring can be cleaved under different conditions. For example, a base-induced fragmentation can occur upon deprotonation at the C2 position, leading to the formation of a dithiocarboxylate anion and the elimination of ethylene (B1197577) gas. nih.gov Another documented pathway involves a tandem reaction of 2-acetylmethylene-1,3-dithiolanes in the presence of amines, which proceeds via the fragmentation of the dithiolane ring to form functionalized thioamides. lnu.edu.cn Understanding these fragmentation pathways is crucial for the structural elucidation of unknown compounds within this class.
| Compound Type | Fragmentation Condition | Key Fragmentation Pathway | Resulting Products |
|---|---|---|---|
| 2-Aryl-1,3-dithiolanes nih.gov | Base-mediated (e.g., LiHMDS) | Deprotonation at C2 followed by ring cleavage | Dithiocarboxylate anion and ethylene gas |
| 2-Acetylmethylene-1,3-dithiolanes lnu.edu.cn | Heating in the presence of primary amines | Tandem reaction involving C-S bond cleavage | Functionalized thioamides |
| General 2-ylidene-1,3-dithiolanes researchgate.net | Electron Ionization (EI) | General fragmentation | Observation of molecular ion peak [M]+ |
Computational Chemistry and Theoretical Investigations of N 1,3 Dithiolan 2 Ylidene Methanamine
Electronic Structure Analysis Using Density Functional Theory (DFT) and High-Level Ab Initio Methods
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic structure of molecules like N-1,3-dithiolan-2-ylidene methanamine. High-level ab initio methods, while more computationally intensive, can provide benchmark-quality data for smaller systems or for refining DFT results. These methods are used to determine the molecule's geometry, orbital energies, and electron distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
For N-1,3-dithiolan-2-ylidene methanamine, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, as well as the π-system of the C=N bond. The LUMO is likely to be a π* orbital associated with the C=N double bond. A DFT calculation would precisely quantify these contributions and the energy gap.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific experimental or calculated data for N-1,3-dithiolan-2-ylidene methanamine is not available in the cited literature. The values are representative of what might be expected for a molecule of this type based on general principles.)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In N-1,3-dithiolan-2-ylidene methanamine, the MEP would likely show a negative potential around the nitrogen atom of the methanamine group and potentially the sulfur atoms, indicating these are sites for electrophilic interaction. The hydrogen atoms of the methyl group would exhibit a positive potential.
Based on the energies of the frontier orbitals, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a more quantitative picture than a simple HOMO-LUMO analysis.
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it represents the molecule's ability to attract electrons.
Electrophilicity Index (ω): Calculated as μ2 / (2η) (where μ is the electronic chemical potential, approximately -χ), it quantifies the electrophilic character of a molecule.
Nucleophilicity Index (N): This descriptor helps in classifying the nucleophilic power of a molecule.
Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
Table 2: Illustrative Global Reactivity Descriptors (Note: This table is for illustrative purposes, as specific data for the target compound is not available.)
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
Reaction Pathway Elucidation and Transition State Characterization
Computational methods are instrumental in mapping out the potential energy surface for chemical reactions. By locating transition states—the energy maxima along a reaction coordinate—and intermediates, the mechanism of a reaction can be elucidated. For N-1,3-dithiolan-2-ylidene methanamine, one could investigate reactions such as hydrolysis, cycloadditions, or reactions with electrophiles and nucleophiles.
Calculations would involve optimizing the geometries of reactants, products, and transition states, followed by frequency calculations to confirm their nature (minima for stable species, one imaginary frequency for transition states). The activation energy barrier, determined from the energy difference between the reactants and the transition state, would provide insight into the reaction kinetics.
Conformational Landscape Exploration and Energetic Analysis
The 1,3-dithiolane (B1216140) ring is not planar and can adopt several conformations, such as the half-chair or envelope forms. The specific conformation can have a significant impact on the molecule's reactivity and biological activity. Computational methods can be used to explore the conformational landscape of N-1,3-dithiolan-2-ylidene methanamine.
A systematic conformational search or molecular dynamics simulations can identify the various low-energy conformers. Subsequent geometry optimizations and energy calculations can determine their relative stabilities. For substituted 1,3-dithiolane derivatives, half-chair and envelope conformations have been reported.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of a compound. Methods like DFT can be used to calculate:
Vibrational Frequencies (IR and Raman): The calculated vibrational spectra can be compared with experimental data to confirm the structure of the synthesized compound.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning peaks in experimental spectra.
Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.
The accuracy of these predictions depends on the level of theory and basis set used. A strong correlation between calculated and experimental spectra provides confidence in the computed structural and electronic properties.
Quantum Chemical Parameters for Structure-Reactivity Relationships
No publicly available data from computational studies on Methanamine, N-1,3-dithiolan-2-ylidene- could be identified to populate this section. Detailed research findings and data tables on parameters such as HOMO-LUMO energies, Mulliken charges, electrostatic potential maps, and other reactivity descriptors are contingent on future theoretical investigations of this specific molecule.
Applications of N 1,3 Dithiolan 2 Ylidene Methanamine and Its Derivatives in Contemporary Organic Synthesis
Utilization as Versatile Building Blocks for Heterocyclic Chemistry
The inherent reactivity of N-1,3-dithiolan-2-ylidene methanamine and its derivatives makes them ideal precursors for the synthesis of a diverse array of heterocyclic compounds. The dithiolane moiety often serves as a masked carbonyl group and a source of sulfur atoms, while the methanamine portion provides a reactive nitrogen nucleophile and an electrophilic carbon center.
Precursors for Sulfur- and Nitrogen-Containing Heterocycles
N-1,3-Dithiolan-2-ylidene methanamine derivatives are well-established precursors for the synthesis of various heterocycles incorporating both sulfur and nitrogen atoms. The 1,3-dithiolane (B1216140) ring can be readily manipulated or cleaved under specific reaction conditions to introduce sulfur into the final heterocyclic framework. For instance, these compounds can undergo ring-opening and subsequent cyclization reactions to afford five- and six-membered sulfur-containing heterocycles. The presence of the exocyclic imine functionality provides a convenient handle for introducing nitrogen-containing substituents or for participating in cyclization reactions to form nitrogen-containing rings.
Synthesis of Annulated Systems and Fused Ring Structures (e.g., Pyridines, Pyrimidines, Indazoles)
A significant application of N-1,3-dithiolan-2-ylidene methanamine and its analogues lies in the construction of annulated systems and fused ring structures, which are prevalent scaffolds in medicinal chemistry and materials science.
Pyrimidines: Ketene (B1206846) S,S-acetals, a class of compounds to which N-1,3-dithiolan-2-ylidene methanamine belongs, have been successfully employed in the synthesis of fused pyrimidine (B1678525) derivatives. osi.lv The condensation of these ketene dithioacetal derivatives with various aminoazoles, such as 5-aminotetrazole, 2-aminobenzimidazole, and 2-aminothiazole, leads to the formation of the corresponding fused pyrimidine systems, including tetrazolopyrimidines, benzimidazopyrimidines, and thiazolopyrimidines. osi.lv This approach highlights the potential of N-1,3-dithiolan-2-ylidene methanamine derivatives to act as key building blocks for constructing complex, fused heterocyclic frameworks.
| Starting Aminoazole | Fused Pyrimidine Product |
| 5-Aminotetrazole | Tetrazolopyrimidine |
| 2-Aminobenzimidazole | Benzimidazopyrimidine |
| 2-Aminobenzothiazole | Benzothiazolopyrimidine |
| 2-Aminothiazole | Thiazolopyrimidine |
Indazoles: While direct synthesis of indazoles from N-1,3-dithiolan-2-ylidene methanamine is not extensively documented, the reactivity of related ketene N,S-acetals suggests their potential in such transformations. acs.org The synthesis of indazoles often involves the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring. The reactive nature of the N-1,3-dithiolan-2-ylidene moiety could potentially be harnessed in cyclization reactions with appropriate precursors to construct the indazole core. Further research in this area could unveil novel synthetic routes to this important class of heterocycles.
Role in the Design of Novel Ligands for Coordination Chemistry
The presence of both sulfur and nitrogen atoms in N-1,3-dithiolan-2-ylidene methanamine and its derivatives makes them attractive candidates for the design of novel ligands in coordination chemistry. These heteroatoms can act as donor sites, enabling coordination to a variety of metal centers.
Research has shown that related 1,3-dithiolane-2-ylidene derivatives can form stable complexes with transition metals. For example, 1,3-dithiol- and 1,3-dithiolan-2-ylidenemalonatoplatinum(II) complexes have been synthesized and characterized. nih.gov In these complexes, the dithiolane-ylidene moiety is part of a larger ligand that coordinates to the platinum(II) center. This demonstrates the capability of the dithiolane-ylidene framework to be incorporated into ligand structures. The nitrogen atom of the methanamine group in the title compound could further enhance its coordination ability, potentially leading to the formation of bidentate or even multidentate ligands with unique coordination properties and catalytic activities.
Redox-Active Organic Molecules and Electron-Donating Systems
The dithiole and dithiolane ylidene moieties are known to be key components in redox-active molecules and strong electron-donating systems. This is attributed to the ability of the sulfur atoms to stabilize positive charges, facilitating oxidation processes.
Studies on fluorene (B118485) derivatives incorporating a 9-(1,3-dithiol-2-ylidene) moiety have demonstrated the potent electron-donating nature of this group. researchgate.net These compounds exhibit intramolecular charge transfer and display two separate, single-electron reversible redox waves in their cyclic voltammograms. researchgate.net This indicates that the dithiol-ylidene fragment can effectively donate electrons to an acceptor unit, leading to a charge-separated state. The potentials of these redox waves can be tuned by substituents on the fluorene ring. researchgate.net This principle can be extended to N-1,3-dithiolan-2-ylidene methanamine derivatives, suggesting their potential for use in the design of novel organic redox systems and electron donors for applications in molecular electronics and materials science.
Participation in Catalytic Cycles and Organocatalysis
While the direct application of Methanamine, N-1,3-dithiolan-2-ylidene- in catalytic cycles or as an organocatalyst is not yet widely reported, its structural features suggest potential in this area. The presence of both Lewis basic nitrogen and sulfur atoms, along with a potentially acidic proton on the methylidene carbon, could enable it to participate in various catalytic transformations. For instance, the imine nitrogen could act as a Brønsted or Lewis base to activate substrates.
The broader class of 1,3-dithiolanes is frequently used as protecting groups for carbonyl compounds, a process that often involves acid or Lewis acid catalysis for their formation and removal. organic-chemistry.org This highlights the general involvement of dithiolane-containing molecules in catalytic processes. Further investigation into the catalytic capabilities of N-1,3-dithiolan-2-ylidene methanamine itself could open new avenues in organocatalysis.
Advanced Materials Applications (e.g., Optoelectronic Materials, Organic Conductors)
The electron-rich nature of the N-1,3-dithiolan-2-ylidene moiety makes it a promising component for the development of advanced organic materials with interesting optoelectronic and conductive properties.
Compounds containing a 2-ylidene-1,3-dithiole fragment have been investigated for their use in materials for optical data storage and as UV-protective coatings due to their absorption in the near UV and visible regions, as well as their stability and light-resistance. researchgate.net Furthermore, the structural motif of bis-fused tetrathiafulvalene (B1198394) (TTP), which incorporates the 1,3-dithiol-2-ylidene unit, is a cornerstone in the field of organic conductors. mdpi.com These TTP-based donors form highly conducting radical cation salts that exhibit metallic behavior. mdpi.com The ability of the N-1,3-dithiolan-2-ylidene group to act as an electron donor suggests that its incorporation into larger π-conjugated systems could lead to the development of novel organic semiconductors and conductors for applications in organic electronics.
Future Prospects and Emerging Research Directions for N 1,3 Dithiolan 2 Ylidene Methanamine Chemistry
Development of Novel Asymmetric Synthesis Methodologies
The synthesis of chiral molecules is a cornerstone of modern organic and medicinal chemistry. For N-1,3-dithiolan-2-ylidene methanamine derivatives, which may possess stereogenic centers, the development of asymmetric synthetic routes is a critical future objective. Current research on related sulfur heterocycles provides a roadmap for this endeavor.
Future research will likely focus on two main strategies: the use of chiral auxiliaries and the development of catalytic enantioselective methods. Drawing inspiration from the synthesis of α-amino 1,3-dithianes, chiral auxiliaries like N-phosphonyl imines could be employed. nih.govamanote.com In these approaches, a chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming step, after which it is removed. The reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines has been shown to produce α-amino 1,3-dithianes with excellent diastereoselectivities (>99:1). nih.gov A similar strategy could be adapted for dithiolane-based structures.
Catalytic methods represent a more atom-economical approach. The development of chiral Lewis acids or organocatalysts that can control the enantioselective formation of the C=N bond or subsequent reactions on the dithiolane ring is a significant area for exploration. For instance, bifunctional thiourea (B124793) catalysts are known to be effective in various asymmetric C-C bond-forming reactions through their dual hydrogen-bond donor ability, a principle that could be applied here. mdpi.com
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Catalyst/Auxiliary | Expected Outcome |
|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to guide stereoselective reactions. | Chiral N-phosphonyl imines | High diastereoselectivity in the synthesis of chiral amine derivatives. nih.gov |
| Organocatalysis | Use of small, metal-free organic molecules to catalyze enantioselective transformations. | Bifunctional thioureas | Enantioselective addition to the dithiolane ring or imine moiety. mdpi.com |
| Transition Metal Catalysis | Employment of chiral transition metal complexes to control stereochemistry. | Chiral Rhodium or Iridium complexes | Enantioselective hydrogenation or functionalization reactions. |
Exploration of New Reactivity Patterns and Unprecedented Transformations
The N-1,3-dithiolan-2-ylidene methanamine core contains multiple reactive sites: the C=N double bond, the dithiolane ring, and the exocyclic nitrogen atom. Future research is expected to uncover novel reactivity patterns beyond simple imine chemistry.
One promising avenue is the exploration of cycloaddition reactions. The imine functionality can act as a dienophile or a dipolarophile, enabling access to complex fused heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions involving related sulfur heterocycles have been studied, suggesting that the 2-imino-1,3-dithiolane moiety could react with dipoles like nitrile oxides or azides to form novel spirocyclic or fused ring structures. mdpi.comuchicago.edu Furthermore, the synthesis of 2-imino-1,3-dithiolanes bearing alkynyl groups opens the door to subsequent transformations like copper-catalyzed azide-alkyne cycloadditions (CuAAC). researchgate.net
Transition metal-catalyzed cross-coupling and functionalization reactions are another key area. mdpi.com Catalysts based on palladium, copper, or nickel could enable the introduction of various substituents onto the dithiolane ring or the exocyclic part of the molecule, greatly expanding the chemical space of accessible derivatives. nih.gov Additionally, the dithiolane ring itself may participate in unexpected transformations. Tandem reactions involving the fragmentation of the dithiolane ring in related 2-acetylmethylene-1,3-dithiolanes have been reported, providing a facile route to functionalized thioamides. lnu.edu.cn Investigating similar ring-opening or rearrangement pathways for N-1,3-dithiolan-2-ylidene methanamine could lead to unprecedented synthetic methodologies.
Integration with Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For the N-1,3-dithiolan-2-ylidene methanamine family, these computational tools offer powerful capabilities for accelerating discovery.
Table 2: Applications of AI/ML in Dithiolane-Ylidene Methanamine Chemistry
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Compound Design | Generative Models, Quantitative Structure-Property Relationship (QSPR) | Design of new molecules with enhanced optical, electronic, or biological properties. researchgate.net |
| Synthesis Planning | Retrosynthesis Algorithms (e.g., Monte Carlo Tree Search) | Rapid identification of efficient and novel synthetic routes to target compounds. nih.govchemrxiv.org |
| Property Prediction | Deep Neural Networks, Random Forest | Accurate prediction of physical and chemical properties, guiding experimental efforts. nih.govmdpi.com |
| Reaction Optimization | Bayesian Optimization | Efficiently find optimal reaction conditions (temperature, catalyst, solvent) for higher yields. |
Investigation of Solid-State Properties and Polymorphism for Advanced Materials
The solid-state characteristics of organic molecules dictate their suitability for applications in materials science. Compounds containing the 2-ylidene-1,3-dithiole fragment are known to possess important electronic and optical properties, finding use in materials for optical data storage and as UV-protective coatings. researchgate.net This precedent suggests that N-1,3-dithiolan-2-ylidene methanamine and its derivatives are strong candidates for advanced materials.
Future research will involve detailed crystallographic studies to understand the molecular packing and intermolecular interactions in the solid state. The crystal structure of a related hydrazine (B178648) derivative reveals an envelope conformation for the 1,3-dithiolane (B1216140) ring and the presence of intermolecular C–H···S hydrogen bonds that influence the supramolecular architecture. nih.gov Systematic investigation of how substituents on the methanamine or dithiolane ring affect crystal packing is crucial.
The study of polymorphism—the ability of a compound to exist in multiple crystal forms—will also be critical. Different polymorphs can have vastly different physical properties, including solubility, stability, and electronic conductivity. Identifying and selectively preparing different polymorphs could allow for the fine-tuning of material properties for specific applications, such as organic semiconductors or nonlinear optical materials.
Sustainable Synthesis and Green Chemistry Innovations in Dithiolane-Ylidene Methanamine Production
The principles of green chemistry are increasingly guiding synthetic route design. Future research on N-1,3-dithiolan-2-ylidene methanamine will emphasize the development of environmentally benign and efficient production methods.
A major focus will be on one-pot syntheses, which reduce waste, save time, and minimize solvent use by combining multiple reaction steps into a single procedure. mdpi.com Convenient one-pot procedures for synthesizing related 2-ylidene-1,3-dithiolanes and 2-imino-1,3-dithiolanes have already been developed. researchgate.netresearchgate.netresearchgate.net One efficient method for 2-imino-1,3-dithiolanes involves the reaction of allyl chloride, primary amines, carbon disulfide, and iodine under solvent-free conditions, achieving yields of 94-100%. researchgate.netresearchgate.net
Other green innovations include the use of water as a reaction solvent, the development of recyclable catalysts, and the exploration of alternative energy sources like microwave irradiation. rawdatalibrary.netorganic-chemistry.org The synthesis of related imines has been achieved using microwave irradiation with minimal solvent. researchgate.net Furthermore, exploring gas-phase reactions and flow chemistry setups could lead to highly efficient and scalable continuous production processes, minimizing batch-to-batch variability and improving safety. nih.gov
Table 3: Comparison of Synthetic Methods for Imino-dithiolane Scaffolds
| Method | Key Features | Green Chemistry Aspect | Reference |
|---|---|---|---|
| One-Pot Multicomponent Reaction | Allyl chloride, primary amine, CS₂, I₂ | Solvent-free, high atom economy, excellent yields (94-100%). | researchgate.netresearchgate.net |
| One-Pot from Cyanoacetamide | Cyanoacetamide, CS₂, dichloroalkanes | Avoids toxic reagents, accessible starting materials. | researchgate.net |
| Water-Based Synthesis | Sodium ethene-1,1-dithiolate, haloalkane in water | Eliminates toxic organic solvents, high purity products. | rawdatalibrary.net |
| Aerobic Oxidation/Annulation | Acylhydrazides, isothiocyanates, O₂ | Uses molecular oxygen as a green oxidant, avoids transition metals. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
